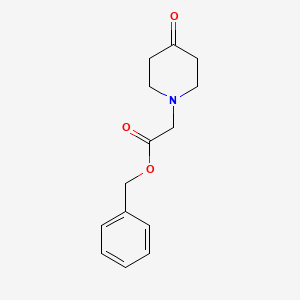

Benzyl 2-(4-oxopiperidin-1-yl)acetate

説明

Synthesis Analysis

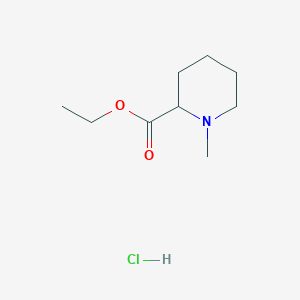

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular formula of “Benzyl 2-(4-oxopiperidin-1-yl)acetate” is C14H17NO3 . Its molecular weight is 247.29 .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .科学的研究の応用

Crystal Structure Analysis :

- The compound's related structure was analyzed, revealing the conformation of its components and their interactions in crystal packing. This study contributes to understanding the molecular geometry and intermolecular interactions of similar compounds (Rajesh et al., 2010).

Synthesis of Pharmaceutical Agents :

- Research has shown efficient synthesis methods for pharmaceutical agents using similar compounds. For example, a study describes a synthesis process relevant to the production of fibrinogen receptor antagonists, highlighting the compound's role in creating vital pharmaceuticals (Chung et al., 1996).

Oxidative Reaction Studies :

- The compound's derivatives have been used in studies of oxidative reactions. For example, its use in synthesizing oxoammonium salts and their application in various oxidation reactions has been researched, demonstrating its utility in synthetic chemistry (Mercadante et al., 2013).

Organic Synthesis :

- In organic chemistry, derivatives of the compound have been utilized in creating various organic structures. This includes the synthesis of pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido derivatives, showcasing the compound's significance in constructing complex organic molecules (Kuznetsov et al., 2007).

Medicinal Chemistry Applications :

- The compound plays a role in medicinal chemistry, such as in the synthesis of JAK3 inhibitors, a class of therapeutic agents. Its derivatives are key intermediates in the creation of these important drugs (Xin-zhi, 2011).

Photochemical Studies :

- Studies have explored the photochemical behavior of the compound's derivatives, contributing to a better understanding of chemical reactions under light exposure and the stability of free radicals (Toda et al., 1972).

Electrocatalytic Oxidation Research :

- Research involving the compound's derivatives has led to advancements in electrocatalytic oxidation, beneficial in synthesizing carboxylic acids from alcohols and aldehydes, showcasing its role in green chemistry (Rafiee et al., 2018).

Development of Novel Synthesis Methods :

- Innovative synthesis methods using the compound's derivatives have been developed, such as in the creation of polysubstituted furanimines, highlighting its versatility in organic synthesis (Ma et al., 2005).

Synthetic Building Blocks for Alkaloid Synthesis :

- The compound's derivatives serve as chiral building blocks for the synthesis of complex alkaloids, demonstrating its utility in creating biologically active molecules (Hirai et al., 1992).

将来の方向性

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

benzyl 2-(4-oxopiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJNMGYKSKNROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592699 | |

| Record name | Benzyl (4-oxopiperidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(4-oxopiperidin-1-yl)acetate | |

CAS RN |

364056-14-4 | |

| Record name | Benzyl (4-oxopiperidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。